Cas no 475146-20-4 (1-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride)

1-(4-Methylpiperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride is a chemically synthesized organic compound featuring a naphthalene moiety linked to a propan-2-ol backbone via an ether bond, with a 4-methylpiperazine substituent at the 1-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research and biochemical applications. This compound exhibits potential as an intermediate in the development of bioactive molecules, particularly in targeting adrenergic or serotonergic receptors due to its structural resemblance to known pharmacophores. Its well-defined crystalline structure ensures high purity and reproducibility in synthetic processes. The presence of both hydrophilic (piperazine) and hydrophobic (naphthalene) groups contributes to balanced physicochemical properties, facilitating further derivatization or formulation studies.
1-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride structure
475146-20-4 structure
Product Name:1-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride
CAS No:475146-20-4
MF:C18H25ClN2O2
MW:336.856303930283
MDL:MFCD00856563
CID:5228552
PubChem ID:2769830
Update Time:2025-07-02

1-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride
    • MDL: MFCD00856563
    • Inchi: 1S/C18H24N2O2.ClH/c1-19-8-10-20(11-9-19)13-17(21)14-22-18-7-6-15-4-2-3-5-16(15)12-18;/h2-7,12,17,21H,8-11,13-14H2,1H3;1H
    • InChI Key: NOEDZBSGJFIGNY-UHFFFAOYSA-N
    • SMILES: O(C1C=CC2C=CC=CC=2C=1)CC(O)CN1CCN(C)CC1.Cl

1-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride Pricemore >>

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Additional information on 1-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride

Introduction to 1-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride (CAS No. 475146-20-4)

1-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride, identified by its CAS number 475146-20-4, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research and development in medicinal chemistry. The structural features of this molecule, particularly the presence of a piperazine ring and a naphthalene moiety, contribute to its unique chemical and pharmacological properties.

The piperazine moiety is a common structural component in many pharmacologically active agents. Its presence in 1-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride likely contributes to its ability to interact with various biological targets, including receptors and enzymes. Piperazine derivatives are known for their versatility in drug design, often serving as key pharmacophores in the development of treatments for conditions such as hypertension, allergies, and parasitic infections.

The naphthalen-2-yloxy group in the molecule introduces a hydrophobic aromatic ring system, which can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. This aromatic component is often utilized in drug design to enhance binding interactions with proteins and enzymes, thereby improving the efficacy of the therapeutic agent. The combination of these structural elements in 1-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride suggests potential applications in the development of novel pharmaceuticals.

Recent research has highlighted the importance of understanding the molecular interactions between drug candidates and their biological targets. The use of computational methods, such as molecular docking and molecular dynamics simulations, has become increasingly prevalent in the study of these interactions. These techniques allow researchers to predict how a compound will bind to its target and to identify key residues that contribute to binding affinity. In the case of 1-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride, such studies could provide valuable insights into its potential pharmacological activity.

In addition to computational studies, experimental approaches such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are essential for elucidating the structure-function relationships of pharmaceutical compounds. These techniques provide high-resolution structural information that can be used to validate computational predictions and to guide further optimization efforts. By combining computational and experimental methods, researchers can gain a comprehensive understanding of how 1-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride interacts with its biological targets.

The synthesis of 1-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, can improve the efficiency and selectivity of these processes. Recent advancements in synthetic methodology have enabled the preparation of complex molecules with greater ease and precision, opening up new possibilities for drug discovery.

The pharmacological evaluation of 1-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride has revealed several interesting properties. In vitro studies have shown that this compound exhibits moderate affinity for certain receptors, suggesting potential therapeutic applications. For example, its interaction with serotonin receptors has been explored as a possible mechanism for treating conditions such as depression and anxiety. Additionally, its binding to other neurotransmitter receptors may contribute to its broader pharmacological profile.

Preclinical studies are essential for assessing the safety and efficacy of new drug candidates before they can be tested in human trials. These studies often involve both in vitro assays and animal models to evaluate various aspects of drug activity. The results from preclinical studies on 1-(4-methylpiperazin-1-yloxy)propanalcohol dihydrochloride have provided valuable insights into its potential therapeutic benefits and have helped to identify potential side effects.

The development of novel pharmaceuticals is a complex process that requires collaboration among chemists, biologists, pharmacologists, and clinicians. Each stage of drug development builds upon previous findings and requires careful consideration of multiple factors, including efficacy, safety, and manufacturability. The study of compounds like 1-(4-methylpiperazinyl)-3-(naphthalen-l-oxy)propanalcohol dihydrochloride contributes to this collaborative effort by providing new leads for further investigation.

Future research on 1-(4-methyl-piperazin-l yl)-3-(naphthalen-z-oxy)propanalcohol dihydrochloride may focus on optimizing its pharmacological properties through structural modifications or exploring new therapeutic indications. Advances in drug delivery systems could also enhance the effectiveness of this compound by improving its bioavailability or targeting specific tissues or organs. As our understanding of biological systems continues to grow,the potential applications for this compound are likely to expand.

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